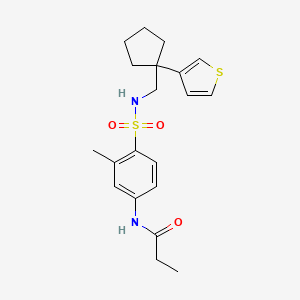

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c1-3-19(23)22-17-6-7-18(15(2)12-17)27(24,25)21-14-20(9-4-5-10-20)16-8-11-26-13-16/h6-8,11-13,21H,3-5,9-10,14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDJQALMGLPTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources under acidic conditions.

Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.

Sulfamoylation: The sulfamoyl group is typically introduced by reacting the amine with sulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control .

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: Pd/C, SnCl2

Substitution: HNO3, Br2, FeCl3

Major Products

Oxidation: Thiophene sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene ring suggests possible applications in developing anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, particularly in material science, compounds containing thiophene rings are explored for their electronic properties. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds with biological molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs from the provided evidence:

Crystallographic and Hydrogen-Bonding Analysis

Tools like SHELXL and ORTEP-3 () are critical for resolving structural differences. The target compound’s thiophene-cyclopentyl group may form unique hydrogen-bonding networks compared to fluoropyrimidine or trifluoro analogs. For instance, the sulfur atom in thiophene could participate in weak CH-π interactions, altering crystal packing .

Biological Activity

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide, with CAS number 2034575-11-4, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 406.6 g/mol. Its structure includes a thiophene ring, a cyclopentyl group, and a sulfamoyl moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.6 g/mol |

| CAS Number | 2034575-11-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. The sulfonamide group is known to inhibit certain enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.

Potential Mechanisms Include:

- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and immune responses.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. For example:

- Study Findings : A derivative exhibited an IC50 value of approximately 50 µM against specific bacterial strains, indicating significant antibacterial activity .

Anti-inflammatory Effects

Compounds with similar functional groups have shown potential in modulating inflammatory responses:

- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related studies .

Case Studies

- Antibacterial Screening : A screening assay for type III secretion system (T3SS) inhibitors revealed that structurally similar compounds effectively reduced virulence factor secretion in pathogenic bacteria . This suggests potential applications for this compound in treating bacterial infections.

- Inflammation Models : In vitro studies have indicated that similar compounds can reduce the expression of inflammatory markers in cell cultures exposed to bacterial lipopolysaccharides (LPS), demonstrating their therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.